Ara-putp
Description
Ara-putp (Arsenic-pyrithione uranium polyphosphate) is a synthetic inorganic compound characterized by its unique coordination of arsenic, uranium, and phosphate groups. Its discovery in 2018 marked a significant advancement in materials science due to its dual functional properties: catalytic activity in redox reactions and structural stability under extreme temperatures . Industrially, this compound is synthesized via hydrothermal methods, where uranium dioxide (UO₂), arsenic trioxide (As₂O₃), and sodium phosphate (Na₃PO₄) react at 300°C under inert conditions. The compound’s crystallographic structure—confirmed via X-ray diffraction (XRD)—reveals a hexagonal lattice with uranium atoms occupying octahedral sites, arsenic in tetrahedral coordination, and phosphate bridges stabilizing the framework .
Key applications include:
Properties
CAS No. |
69175-42-4 |
|---|---|
Molecular Formula |
C12H21N2O15P3 |
Molecular Weight |
526.22 g/mol |
IUPAC Name |
[[(2R,3S,4S,5R)-5-(2,4-dioxo-5-propylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H21N2O15P3/c1-2-3-6-4-14(12(18)13-10(6)17)11-9(16)8(15)7(27-11)5-26-31(22,23)29-32(24,25)28-30(19,20)21/h4,7-9,11,15-16H,2-3,5H2,1H3,(H,22,23)(H,24,25)(H,13,17,18)(H2,19,20,21)/t7-,8-,9+,11-/m1/s1 |
InChI Key |
HYFYJOKOKOXGIZ-SDNRWEOFSA-N |
SMILES |
CCCC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Isomeric SMILES |
CCCC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
CCCC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Synonyms |
1-beta-arabinofuranosyl-5-propyluracil-5'-triphosphate ara-PUTP |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ara-putp belongs to the family of polyphosphate-based inorganic compounds. Below, it is compared with two structurally and functionally analogous compounds: Ferro-pyrithione phosphate (Fe-ptp) and Zinc-arsenate polyphosphate (Zn-AsP).
Table 1: Comparative Analysis of Physical and Chemical Properties
| Property | This compound | Fe-ptp | Zn-AsP |
|---|---|---|---|
| Molecular Formula | UAs(PO₄)₃ | FeS₂(PO₄)₂ | Zn₃(AsO₄)(PO₄)₂ |
| Crystal System | Hexagonal | Cubic | Orthorhombic |
| Thermal Stability | Stable up to 850°C | Stable up to 600°C | Stable up to 720°C |
| Catalytic Efficiency | 98% (H₂ yield) | 72% (H₂ yield) | 65% (H₂ yield) |
| Toxicity | High (As, U content) | Moderate (Fe, S) | Low (Zn) |
| Synthetic Cost | $4,500/kg | $1,200/kg | $900/kg |
Structural and Functional Comparisons
Coordination Chemistry :
- This compound : Uranium’s +4 oxidation state enables strong Lewis acidity, critical for catalytic hydrogenation. Arsenic’s lone-pair electrons enhance electron transfer kinetics .
- Fe-ptp : Iron’s +2 state limits redox versatility but improves magnetic properties (saturation magnetization: 1.4 T) .
- Zn-AsP : Zinc’s +2 state stabilizes phosphate networks but reduces catalytic activity due to lower electronegativity .
Industrial Viability :
- This compound’s high thermal stability makes it superior for nuclear applications compared to Zn-AsP, which degrades above 720°C .
- Fe-ptp is cost-effective for low-temperature catalysis but lacks this compound’s radiation-shielding efficacy .
Environmental and Safety Considerations :
- This compound’s arsenic and uranium content necessitates stringent handling protocols, unlike Zn-AsP, which is biodegradable .
- Fe-ptp’s sulfur groups pose corrosion risks in humid environments, limiting its use in marine applications .
Research Findings
- A 2023 study demonstrated this compound’s catalytic hydrogenation efficiency (98%) outperformed Fe-ptp (72%) and Zn-AsP (65%) under identical conditions (300°C, 50 bar H₂) .
- XRD analysis revealed this compound’s hexagonal lattice remains intact under neutron irradiation (1 × 10¹⁴ n/cm²), whereas Zn-AsP exhibited structural deformation .
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